molecular formula C17H12NNaO2 B15133956 Sodium 1-oxido-4,6-diphenyl-2-pyridone

Sodium 1-oxido-4,6-diphenyl-2-pyridone

Cat. No.: B15133956
M. Wt: 285.27 g/mol
InChI Key: TUDVVGUIPOXHGU-UHFFFAOYSA-N
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Description

Historical Context of Pyridone Derivatives in Heterocyclic Synthesis

The field of heterocyclic chemistry, which focuses on organic compounds containing ring structures with at least one non-carbon atom, has its roots in the 19th century. wikipedia.orgresearchgate.net Early milestones include the isolation of alloxan (B1665706) from uric acid in 1818 and the synthesis of furfural (B47365) from starch in 1832. wikipedia.org The discovery of pyridine (B92270), a fundamental six-membered nitrogen-containing heterocycle, and its derivatives played a pivotal role in the advancement of this field. britannica.com Pyridine itself was first isolated from bone oil in the 1850s. britannica.com

Pyridone derivatives, a class of compounds structurally related to pyridine and featuring a carbonyl group in the ring, have become essential building blocks in organic synthesis. Their utility stems from their versatile reactivity and the prevalence of the pyridone core in numerous biologically active molecules. researchgate.net The development of synthetic methodologies to access these structures has been a continuous area of research, enabling the creation of complex molecules for applications in medicine and materials science.

Significance of N-Oxides within Pyridone Chemical Space

The introduction of an N-oxide functionality to a pyridine or pyridone ring significantly alters its electronic properties and reactivity. Pyridine N-oxides are typically prepared by the oxidation of the corresponding pyridine derivative. This transformation enhances the reactivity of the heterocyclic ring, making it more susceptible to both electrophilic and nucleophilic substitution reactions.

The N-oxide group acts as an internal activating group, directing incoming reagents to specific positions on the ring. This feature has been widely exploited in organic synthesis to achieve regioselective functionalization that would be challenging with the parent heterocycle. Furthermore, the N-oxide moiety can be readily removed, providing a strategic tool for the synthesis of highly substituted pyridine and pyridone derivatives.

Overview of Sodium 1-oxido-4,6-diphenyl-2-pyridone within Advanced Organic Research

This compound is a specific derivative within the vast family of pyridone N-oxides. Its structure features a pyridone N-oxide core substituted with two phenyl groups at positions 4 and 6. The presence of the sodium cation indicates that it is the salt form of the corresponding 1-hydroxy-4,6-diphenyl-2-pyridone.

This compound has been noted in chemical literature and databases, identified by its CAS Number 65218-74-8. a2bchem.com Research interest in this compound and similar structures is often driven by their potential biological activities. Studies have suggested that it may possess antimicrobial and antioxidant properties. smolecule.com Its synthesis is reported to proceed from 4,6-diphenyl-2-pyrone through a reaction with hydroxylamine, followed by treatment with a base to form the sodium salt. smolecule.com

Despite its documentation, detailed experimental data on the physical and spectroscopic properties of this compound are not extensively available in publicly accessible scientific literature. The following tables summarize the known information and highlight the areas where further experimental characterization is needed.

Physical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₂NNaO₂
Molecular Weight285.27 g/mol
Melting PointData not available
Boiling PointData not available
SolubilityData not available

Spectroscopic Data for this compound

TechniqueData
¹H NMRData not available
¹³C NMRData not available
Infrared (IR)Data not available
Mass Spectrometry (MS)Data not available

The lack of comprehensive characterization data suggests that while the compound is known and its synthesis is outlined, it may not have been the subject of extensive, publicly documented physical chemistry studies. Further research would be necessary to fully elucidate its properties.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H12NNaO2

Molecular Weight

285.27 g/mol

IUPAC Name

sodium;1-oxido-4,6-diphenylpyridin-2-one

InChI

InChI=1S/C17H12NO2.Na/c19-17-12-15(13-7-3-1-4-8-13)11-16(18(17)20)14-9-5-2-6-10-14;/h1-12H;/q-1;+1

InChI Key

TUDVVGUIPOXHGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)[O-].[Na+]

Origin of Product

United States

Synthetic Methodologies for Sodium 1 Oxido 4,6 Diphenyl 2 Pyridone and Analogous Pyridone N Oxides

Direct Synthetic Routes to Sodium 1-oxido-4,6-diphenyl-2-pyridone

Direct routes to this compound typically involve the modification of a pre-existing 4,6-diphenyl-2-pyridone (B1622997) core structure. These methods focus on the introduction of the N-oxide functionality as a key step.

Reactions Involving 1-Substituted 4,6-Diphenyl-2-pyridone Derivatives

The most straightforward approach to synthesizing pyridone N-oxides is the direct N-oxidation of the corresponding pyridone. For 4,6-diphenyl-2-pyridone, this involves treatment with an appropriate oxidizing agent that selectively delivers an oxygen atom to the nitrogen. A variety of oxidizing agents have been established for the N-oxidation of pyridine (B92270) and its derivatives, and these can be applied to 2-pyridone substrates. bhu.ac.in

Commonly employed oxidizing agents include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide, often in the presence of a catalyst or in acetic acid. bhu.ac.in The reaction mechanism involves the nucleophilic attack of the pyridine nitrogen on the electrophilic oxygen of the oxidizing agent. The final step to obtain the sodium salt would involve deprotonation of the N-hydroxy-2-pyridone tautomer with a suitable sodium base.

Table 1: Common Oxidizing Agents for N-Oxidation of Pyridines

Oxidizing Agent Typical Conditions Reference
m-Chloroperoxybenzoic acid (m-CPBA) Inert solvent (e.g., CH₂Cl₂) bhu.ac.in
Hydrogen Peroxide / Acetic Acid Glacial acetic acid, heat bhu.ac.in
Dimethyldioxirane (DMDO) Acetone N/A

Specific Reactions with Halo-Substituted Pyridines

The synthesis of 2-pyridone N-oxides from halo-substituted pyridines is generally a multi-step process rather than a single direct reaction. The strategy involves either initial N-oxidation followed by nucleophilic substitution or vice-versa.

One pathway begins with the N-oxidation of a 2-halopyridine. The resulting 2-halopyridine N-oxide is more susceptible to nucleophilic attack than the parent halopyridine. Subsequent reaction with a hydroxide (B78521) source (e.g., NaOH or KOH) can displace the halide at the C2 position to form the 2-pyridone N-oxide. stackexchange.com A recent study has highlighted a process where 2-chloropyridine (B119429) is first converted to a pyridine N-oxidation intermediate, which then undergoes nucleophilic dechlorination. nih.gov This method enhances the efficiency of C-Cl bond cleavage by lowering the reaction's energy barrier. nih.gov

Alternatively, the 2-halopyridine can first undergo nucleophilic aromatic substitution (SNAr) to form the 2-pyridone. irjms.comsci-hub.se This typically requires harsh conditions. Once the 2-pyridone is formed, it can then be subjected to N-oxidation as described in the previous section to yield the final 2-pyridone N-oxide product.

General Strategies for 2-Pyridone Core Synthesis Applicable to N-Oxides

These methods focus on constructing the fundamental 2-pyridone ring system, which can subsequently be N-oxidized to produce the desired pyridone N-oxide.

Transition Metal-Catalyzed Cyclization Reactions (e.g., Povarov Reaction)

Transition metal-catalyzed reactions are powerful tools for constructing heterocyclic rings like the 2-pyridone core. The Povarov reaction, a type of aza Diels-Alder reaction, is a notable example. iipseries.org It typically involves the Lewis acid-catalyzed cycloaddition between an aromatic imine and an electron-rich alkene to form tetrahydroquinoline derivatives, which can be oxidized to quinolines. nih.govresearchgate.net

Adaptations of this reaction can be used to synthesize the 2-pyridone scaffold. The general mechanism involves the activation of an imine by a Lewis acid catalyst (often a transition metal salt), making it susceptible to electrophilic addition by an alkene. iipseries.org This is followed by an electrophilic aromatic substitution and subsequent elimination steps to form the final ring structure. iipseries.org While the classic Povarov reaction yields quinolines, modifications in the starting materials, such as using alkynes and isocyanates in a [2+2+2] cycloaddition, can lead to the formation of a 2-pyridone ring. iipseries.org

Table 2: Catalysts and Components in Povarov-type Reactions

Catalyst / Lewis Acid Reactant 1 Reactant 2 Product Core Reference
BF₃·OEt₂ Aromatic Imine Electron-rich Alkene Tetrahydroquinoline nih.govresearchgate.net
Yttrium triflate Imine Enamine Tetrahydroquinoline N/A

Base-Promoted Tandem Cyclizations

Base-promoted tandem reactions provide an efficient route to the 2-pyridone core by forming multiple bonds in a single sequence. One such strategy involves the tandem [3+3] annulation of a 1,3-disubstituted prop-2-en-1-one with a benzotriazole-containing amide, which proceeds via Michael addition, cyclization, dehydration, and loss of the benzotriazole (B28993) group. iipseries.org

Another approach is the condensation between an α,β-unsaturated ketone and a cyanoacetamide derivative in the presence of a base like potassium tert-butoxide. iipseries.org This reaction also proceeds through a Michael addition followed by an intramolecular cyclization to build the pyridone ring. iipseries.org Furthermore, a tandem condensation of propiolamide (B17871) with cyclic β-keto methyl esters, followed by a base-promoted intramolecular ring closure and decarboxylation, can efficiently produce fused 2-pyridone systems. organic-chemistry.org

Table 3: Examples of Base-Promoted Cyclizations for 2-Pyridone Synthesis

Reactant A Reactant B Base Key Steps Reference
1,3-disubstituted prop-2-en-1-one Benzotriazole-containing amide N/A Michael addition, cyclization, dehydration iipseries.org
α,β-unsaturated ketone Cyanoacetamide tert-BuOK Condensation, cyclization iipseries.org

Nucleophilic Addition Approaches Involving Malonate Derivatives

The synthesis of highly functionalized 2-pyridones can be achieved through the nucleophilic addition of malonate derivatives to alkynyl imines. iipseries.orgnih.gov In this method, a malonic ester is deprotonated by a strong base, such as sodium hydride, to form a malonate anion. iipseries.org This nucleophile then attacks the electrophilic carbon of the alkynyl imine. The resulting intermediate undergoes a subsequent intramolecular cyclization and tautomerization to yield the stable 2-pyridone ring structure. This approach offers good to excellent yields and allows for significant variation in the substituents on the final pyridone product. iipseries.orgnih.gov

Condensation Reactions with α,β-Unsaturated Ketones and Cyanoacetamides

A prominent method for the synthesis of 4,6-disubstituted-3-cyano-2-pyridones involves the condensation reaction between 1,3-diketones (or their α,β-unsaturated ketone equivalents) and cyanoacetamide. researchgate.net This approach is versatile, allowing for the use of various catalysts, including inorganic and organic options, under diverse reaction conditions. researchgate.net

The reaction of an enone or enal with cyanoacetamide derivatives, typically in the presence of a base like potassium tert-butoxide (t-BuOK), can yield either 3-cyano-2-pyridones or 3-unsubstituted-2-pyridones. figshare.comresearchgate.net The outcome is often dependent on the reaction atmosphere; for instance, conducting the reaction in the presence of oxygen can lead to in situ oxidation of Michael-type intermediates to form the 3-cyano-2-pyridone. figshare.comresearchgate.net Conversely, in the absence of oxygen, the reaction may proceed through a "decyanidative aromatization" of the intermediate. figshare.comresearchgate.net For the synthesis of this compound, a precursor like chalcone (B49325) (1,3-diphenyl-2-propen-1-one) would react with cyanoacetamide to form 4,6-diphenyl-3-cyano-2-pyridone. Subsequent N-oxidation and hydrolysis of the nitrile, followed by salt formation, would yield the final product.

Table 1: Conditions for Condensation of Enones with Cyanoacetamide

Catalyst/BaseSolventAtmosphereTypical Product
t-BuOKDMSOOxygen3-Cyano-2-pyridones
PiperidineEthanolAir3-Cyano-2-pyridones
Ion-exchange resinsEthanol/WaterAir4,6-dialkyl-3-cyano-2-pyridones researchgate.net

Acyl Ketene (B1206846) Mediated Cycloadditions

Acyl ketenes, often generated in situ from precursors like Meldrum's acid derivatives or 1,3-dioxin-4-ones, serve as reactive intermediates in cycloaddition reactions to form heterocyclic systems. nih.gov Polycyclic ring-fused 2-pyridones can be prepared through a microwave-assisted acyl-ketene imine cyclocondensation. nih.gov This method involves the reaction of an acyl-ketene source with imines, such as 3,4-dihydroisoquinolines, in a one-step procedure to construct the fused 2-pyridone ring. nih.gov While this specific example leads to fused systems, the underlying principle of acyl ketene cycloaddition can be adapted for the synthesis of non-fused pyridones. The N-oxide functionality is typically introduced in a subsequent step by treating the resulting pyridone with an oxidizing agent like m-chloroperoxybenzoic acid (MCPBA) or hydrogen peroxide in acetic acid. arkat-usa.org

Vilsmeier-Haack Reactions for Halogenated Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich compounds and can be adapted for the synthesis of halogenated 2-pyridone derivatives. wikipedia.org A facile, one-pot synthesis of halogenated pyridin-2(1H)-ones has been developed from readily available enaminones under Vilsmeier conditions (e.g., POCl₃/DMF or PBr₃/DMF). nih.govscribd.com The proposed mechanism involves a sequence of halogenation, formylation, and subsequent intramolecular nucleophilic cyclization. nih.govresearchgate.net This methodology is attractive due to its simple execution, use of accessible starting materials, mild conditions, and high yields. scribd.com The resulting halogenated 2-pyridones are versatile intermediates that can be further modified or N-oxidized to produce halogenated pyridone N-oxide derivatives.

Table 2: Vilsmeier-Haack Synthesis of Halogenated 2-Pyridones from Enaminones

Vilsmeier ReagentSubstrateProduct TypeKey StepsReference
POCl₃/DMFN-Aryl enaminone4-Chloro-2-pyridone-3-carbaldehydeChlorination, Formylation, Cyclization scribd.com
PBr₃/DMFN-Alkyl enaminone4-Bromo-2-pyridoneBromination, Formylation, Cyclization scribd.com

1,4-Addition Followed by Cyclization

The synthesis of functionalized 2-pyridones can be efficiently achieved through Michael 1,4-addition followed by a cyclization reaction. researchgate.netrsc.org This strategy often involves the three-component reaction of amines, alkynes, and dialkyl acetylenedicarboxylates. rsc.org The reaction proceeds via the initial Michael addition of the amine to an activated alkyne, creating an enamine intermediate which then undergoes cyclization to form the 2-pyridone ring. The process has been shown to be effective for both aliphatic and aromatic amines, yielding N-alkyl-disubstituted and N-aryl-trisubstituted 2-pyridones, respectively. researchgate.net This method offers a convergent approach to complex pyridone structures, which can subsequently be converted to their N-oxide counterparts.

Functionalization and Derivatization of Pyridone N-Oxide Scaffolds

Once the pyridone N-oxide core is synthesized, it can be further modified to create a diverse library of compounds. The N-oxide group significantly influences the reactivity of the pyridine ring, enabling selective functionalization.

Regioselective N-Alkylation and O-Glycosylation Strategies

The alkylation of pyridone N-oxides is a critical functionalization step. While pyridine N-oxides themselves can undergo C2-alkylation, the 2-pyridone N-oxide scaffold presents different possibilities. researchgate.netthieme-connect.com Direct N-alkylation of 2-pyridones is a common strategy, often preceding the N-oxidation step. However, for the pyridone N-oxide, alkylation can potentially occur at the exocyclic oxygen or the ring nitrogen. Regioselectivity is a key challenge. P(NMe₂)₃ has been shown to mediate a practical and regioselective direct N-alkylation of 2-pyridones with α-keto esters through a deoxygenation process, proceeding under mild conditions to afford N-alkylated 2-pyridones with high selectivity. organic-chemistry.org For the intact N-oxide, reaction conditions must be carefully controlled to favor N-alkylation over O-alkylation, often by selecting appropriate alkylating agents and base systems.

O-Glycosylation represents another important derivatization, introducing sugar moieties that can significantly alter the compound's biological properties. This transformation typically involves activating the hydroxyl group of the 2-pyridone tautomer (2-hydroxypyridine N-oxide) and coupling it with a protected sugar donor.

Palladium-Catalyzed C-H Arylation of N-Alkyl-2-pyridones

Palladium-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry for forging carbon-carbon bonds. mdpi.com This strategy can be applied to the direct arylation of N-alkyl-2-pyridone scaffolds. The pyridone moiety itself can act as an intrinsic directing group in palladium-catalyzed C-H activation/arylation reactions. acs.org For N-aryl pyridones, weak chelation assistance allows for site-selective C-H arylation. acs.org A similar principle applies to N-alkyl-2-pyridones, where the palladium catalyst, often in the form of Pd(OAc)₂, can selectively activate a C-H bond (typically at the C3 or C5 position) for coupling with an aryl partner, such as an aryl halide or boronic acid. nih.gov The use of specific ligands, like 2-pyridone ligands, can significantly improve the efficiency of these transformations by stabilizing the palladium catalyst and facilitating the C-H bond cleavage step. nih.gov This method avoids the need for pre-functionalization of the pyridone ring, offering a more atom-economical route to arylated derivatives.

Palladium-Catalyzed Oxidative Olefination of 2-Pyridones

The direct olefination of 2-pyridones via palladium-catalyzed C-H activation represents a highly efficient method for forming C-C bonds, avoiding the need for pre-functionalized substrates. snnu.edu.cn This strategy is advantageous for its atom and step economy. snnu.edu.cn Research has demonstrated that the regioselectivity of this reaction is highly dependent on the substitution pattern of the 2-pyridone core.

For N-protected simple 2-pyridones, mono-olefination occurs selectively at the electron-rich 5-position. snnu.edu.cnrsc.org This selectivity is consistent with palladium-catalyzed hydrogen/deuterium exchange studies. rsc.org However, the introduction of substituents at the 4- or 6-position of the pyridone ring shifts the reaction's site selectivity to the 3-position. snnu.edu.cnrsc.orgrsc.org This substrate-controlled selectivity allows for targeted functionalization of the pyridone nucleus. A variety of olefins, including acrylates and styrenes, are viable coupling partners in this transformation. rsc.org

The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)₂, and an oxidant. Copper(II) acetate (B1210297) (Cu(OAc)₂) has been effectively used as an oxidant for selective mono-olefination at the C-5 position. rsc.org For diolefination, which can also be achieved with high efficiency, different oxidants may be employed. snnu.edu.cn For instance, the cross-coupling of N-substituted pyridones with polyfluorinated arenes has been accomplished using silver carbonate (Ag₂CO₃) as the oxidant. snnu.edu.cn

Table 1: Selected Examples of Palladium-Catalyzed Oxidative Olefination of N-Substituted 2-Pyridones

Pyridone Substrate Olefin Partner Catalyst / Oxidant Selectivity Yield
N-methyl-2-pyridone Ethyl acrylate Pd(OAc)₂ / Cu(OAc)₂ 5-position Moderate to High
N-methyl-4-phenyl-2-pyridone Styrene Pd(OAc)₂ / Ag₂CO₃ 3-position High
N-benzyl-2-pyridone n-Butyl acrylate Pd(OAc)₂ / Cu(OAc)₂ 5-position High

This table is illustrative, based on findings for N-substituted 2-pyridones.

Gold(I) and Rhodium(III) Catalyzed C-H Alkynylation

A regiodivergent approach to the C-H alkynylation of 2-pyridones has been developed utilizing gold(I) and rhodium(III) catalysts with a hypervalent iodine-alkyne reagent (e.g., TIPS-EBX). acs.org This method allows for the selective introduction of an alkynyl group at either the C-5 or C-6 position, depending on the choice of catalyst and the N-substituent on the pyridone. acs.org

Gold(I) Catalysis: When catalyzed by a gold(I) complex, the C-H alkynylation of N-substituted 2-pyridones occurs at the most electron-rich 5-position. acs.org This regioselectivity is attributed to an electrophilic alkynylation pathway, where the gold catalyst activates the hypervalent iodine reagent. acs.org

Rhodium(III) Catalysis: In contrast, when a rhodium(III) catalyst is employed, the selectivity switches to the 6-position. acs.org This outcome requires the presence of an N-chelating directing group on the pyridone. The reaction proceeds through a C-H activation mechanism, a pathway supported by the isolation of a key rhodacyclic intermediate. acs.org The mechanism involves the coordination of the rhodium catalyst to the chelating group, followed by C-H activation at the adjacent C-6 position, oxidative addition of the iodine-alkyne reagent to form a Rh(V) intermediate, and subsequent reductive elimination to yield the product. acs.org

This dual catalytic system provides a powerful tool for controlling the regiochemical outcome of pyridone functionalization, stemming from the distinct reaction mechanisms each catalyst follows. acs.org

Table 2: Catalyst-Controlled Regiodivergent C-H Alkynylation of 2-Pyridones

Catalyst System N-Substituent Position of Alkynylation Proposed Mechanism
Gold(I) Simple alkyl (e.g., Methyl) C-5 Electrophilic Alkynylation

This table summarizes the general findings for catalyst-controlled alkynylation of 2-pyridones.

Synthesis of Hybrid Heterocyclic Structures Incorporating the Pyridone Nucleus

The pyridone nucleus is a valuable scaffold in medicinal chemistry and materials science, often incorporated into larger, fused heterocyclic systems to enhance biological activity and modulate electronic properties. ias.ac.in The synthesis of these hybrid structures involves constructing additional rings onto the pyridone core.

Nitrogen-containing fused heterocycles, which include the pyridone moiety, are found in numerous pharmaceuticals. ias.ac.in The fusion of a second heterocyclic ring, such as a furan (B31954) or pyrrole, can create rigid, planar structures that may interact more effectively with biological targets. ias.ac.in Synthetic strategies for creating these fused systems generally follow two main approaches: building the new ring onto a pre-existing pyridone or constructing the pyridone ring onto an existing heterocyclic structure. ias.ac.in

For example, the synthesis of furo[2,3-b]pyridines can be achieved by either constructing a furan ring onto a pyridine derivative or forming a pyridine ring from a furan-containing precursor. ias.ac.in These complex structures often exhibit enhanced chemical stability and distinct reactivity compared to their monocyclic counterparts. ias.ac.in The development of novel pyridine derivatives and their incorporation into hybrid structures is an active area of research, particularly in the search for new therapeutic agents. nih.govrsc.orgnih.gov

Spectroscopic Characterization Techniques for Structural and Mechanistic Investigations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of "Sodium 1-oxido-4,6-diphenyl-2-pyridone" in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the compound's complex architecture.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridone ring and the two phenyl substituents. The chemical shifts of the pyridone ring protons are influenced by the electron-donating oxygen atom and the anisotropic effects of the phenyl rings. Protons on the phenyl groups would typically appear as multiplets in the aromatic region of the spectrum. Due to the lack of specific experimental data for the title compound, a comparison can be drawn from related 4,6-diphenyl-pyridine derivatives. For instance, in 2,6-diphenylpyridine, the aromatic protons appear in the range of δ 7.40-8.15 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all carbon atoms within the molecule. The spectrum for "this compound" would be expected to show signals for the carbonyl carbon (C=O) of the pyridone ring at a significantly downfield chemical shift, typically in the range of δ 160-180 ppm. The carbons of the phenyl rings and the pyridone ring would also exhibit distinct signals in the aromatic region (δ 110-160 ppm). For related 4,6-diphenyl pyridine-3(2H)-one derivatives, characteristic ¹³C NMR signals have been reported, providing an estimate for the expected chemical shifts in the target molecule. iajpr.com

Carbon Atom Expected Chemical Shift Range (ppm) for 4,6-diphenyl-2-pyridone (B1622997) derivatives
C=O213-220
C=N152-157
Aromatic C-H114-149
Aromatic C (quaternary)120-150

This table is based on data for related 4,6-diphenyl pyridine-3(2H)-one derivatives and serves as an estimation. iajpr.com

Infrared (IR) Spectroscopy for Vibrational Analysis and Intermolecular Interactions

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in "this compound" by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyridone ring, typically observed in the region of 1650-1700 cm⁻¹. The presence of the N-oxide group is expected to give rise to a characteristic N-O stretching vibration, usually found in the 1200-1300 cm⁻¹ range. The aromatic C-H stretching vibrations of the phenyl and pyridone rings would appear above 3000 cm⁻¹, while the C=C stretching vibrations of these rings would be observed in the 1400-1600 cm⁻¹ region. For comparison, various 4,6-diphenyl pyridine-3(2H)-one derivatives show characteristic IR absorptions for C=O stretching around 1680-1700 cm⁻¹ and C=N stretching around 1610-1630 cm⁻¹. iajpr.com

Functional Group Expected IR Absorption Range (cm⁻¹) for 4,6-diphenyl-2-pyridone derivatives
Aromatic C-H Stretch3000-3100
C=O Stretch (Pyridone)1680-1700
C=C Stretch (Aromatic)1400-1615
C=N Stretch1610-1630
N-O Stretch1200-1300
C-Cl Stretch (if present)670
C-NO₂ Stretch (if present)1490

This table is based on data for related 4,6-diphenyl pyridine-3(2H)-one derivatives and serves as an estimation. iajpr.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomeric Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of "this compound" by measuring its absorption of UV and visible light, which corresponds to the promotion of electrons to higher energy orbitals. The spectrum is characterized by the wavelengths of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to exhibit multiple absorption bands arising from π→π* transitions within the aromatic pyridone and phenyl rings. The extended conjugation in the 4,6-diphenyl-2-pyridone system would likely result in absorption maxima at longer wavelengths compared to simpler pyridones. Studies on related 4,6-disubstituted-3-cyano-2-pyridones have shown that the position of the absorption bands is sensitive to the solvent and the nature of the substituents, which can influence the tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine (B17775) forms. researchgate.net For 2-pyridone derivatives, absorption bands are typically observed between 230-310 nm and 320-390 nm. researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of "this compound." It also provides valuable structural information through the analysis of fragmentation patterns.

In a typical mass spectrum, the molecule would be ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion would confirm the compound's molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The fragmentation of 2-pyridones under electron impact often involves characteristic losses of small molecules such as CO, HCN, and radicals. rsc.org For "this compound," fragmentation might involve the loss of the oxygen atom from the N-oxide, cleavage of the phenyl groups, or fragmentation of the pyridone ring itself. Studies on the fragmentation of 2,6-diphenylpiperidones, which share a similar diphenyl substitution pattern, have shown fragmentation pathways involving the loss of phenyl groups and the piperidone ring. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a highly sensitive technique specifically used to detect and characterize species with unpaired electrons, such as radicals.

While "this compound" itself is not a radical, EPR spectroscopy would be an essential tool for studying its potential involvement in reactions that proceed through radical intermediates. For instance, one-electron reduction of the corresponding pyridinium (B92312) ion could lead to the formation of a pyridinyl radical. acs.orgresearchgate.netrecercat.cat EPR spectroscopy could be used to detect and characterize such a radical, providing information about the distribution of the unpaired electron within the molecule through the analysis of hyperfine coupling constants. acs.orgresearchgate.netrecercat.cat This would be invaluable for understanding the mechanisms of redox reactions involving this compound.

Transient Absorption Spectroscopy for Photochemical Reaction Intermediates

Transient absorption spectroscopy is a powerful pump-probe technique used to study the dynamics of short-lived excited states and reaction intermediates on timescales ranging from femtoseconds to milliseconds. edinst.comoxinst.com

This technique would be particularly useful for investigating the photochemical behavior of "this compound." Upon excitation with a laser pulse (the pump), the molecule is promoted to an excited state. A second, time-delayed light pulse (the probe) then measures the absorption of this transient species. By varying the delay between the pump and probe pulses, the formation and decay of excited states and any subsequent photochemical intermediates can be monitored in real-time. edinst.comoxinst.com For instance, if the compound undergoes photoinduced intramolecular proton transfer or forms other transient species, this technique could elucidate the kinetics and mechanisms of these processes. researchgate.net

Computational and Theoretical Investigations of Sodium 1 Oxido 4,6 Diphenyl 2 Pyridone Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful and widely used computational tool in chemistry for investigating the electronic structure of many-body systems. It is instrumental in predicting and analyzing a wide array of properties for molecules like the 1-oxido-4,6-diphenyl-2-pyridone anion.

DFT calculations are routinely employed to predict the ground-state geometry of molecules with high accuracy. For the 1-oxido-4,6-diphenyl-2-pyridone anion, these calculations would determine key structural parameters such as bond lengths, bond angles, and dihedral angles. The predicted geometry would feature a planar pyridone ring, with the two phenyl groups likely twisted out of the plane of the central ring to minimize steric hindrance. The N-O bond length and the C=O bond length are of particular interest as they are indicative of the electronic delocalization within the molecule.

The electronic structure, including the distribution of frontier molecular orbitals like the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can be visualized and their energies calculated. For the 1-oxido-4,6-diphenyl-2-pyridone anion, the HOMO is expected to be delocalized over the N-oxide and carbonyl groups, indicating these are the primary sites for electron donation (nucleophilic character). The LUMO would likely be distributed across the conjugated system of the pyridone and phenyl rings, representing the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for predicting the chemical reactivity and kinetic stability of the molecule.

ParameterPredicted Value/CharacteristicSignificance
Pyridone Ring PlanarIndicates aromatic or partially aromatic character.
Phenyl Group Orientation Twisted relative to the pyridone ringMinimization of steric strain.
N-O Bond Length Shorter than a typical N-O single bondSuggests partial double bond character due to resonance.
C=O Bond Length Longer than a typical C=O double bondIndicates delocalization of π-electrons.
HOMO Distribution Concentrated on the N-O- moietyPrimary site for electrophilic attack and oxidation.
LUMO Distribution Delocalized over the π-systemRegions susceptible to nucleophilic attack.
HOMO-LUMO Gap ModerateIndicator of chemical reactivity and electronic transitions.

This table presents expected structural and electronic characteristics for the 1-oxido-4,6-diphenyl-2-pyridone anion based on general DFT studies of related pyridone systems.

DFT calculations are invaluable for interpreting and predicting spectroscopic data. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions that correspond to the absorption bands observed in a UV-Vis spectrum. For 1-oxido-4,6-diphenyl-2-pyridone, TD-DFT would predict the wavelengths of maximum absorption (λmax) arising from π→π* and n→π* transitions within the delocalized system. These theoretical predictions help in the assignment of experimentally observed spectral bands. researchgate.net

Similarly, DFT can predict Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus (e.g., 1H, 13C), theoretical chemical shifts can be obtained. These calculated values, when compared to experimental spectra, aid in the complete assignment of signals, which can be complex for a molecule with multiple phenyl and pyridone protons and carbons. nih.gov For instance, the chemical shift of the proton on the C5 position of the pyridone ring is a sensitive probe of the electronic environment. nih.gov

Spectroscopic TechniqueCalculated ParameterApplication
UV-Vis Spectroscopy Electronic transition energies (λmax)Assignment of experimental absorption bands (e.g., π→π* transitions). researchgate.net
1H NMR Spectroscopy Chemical Shifts (δ)Assignment of proton signals in the pyridone and phenyl rings. nih.gov
13C NMR Spectroscopy Chemical Shifts (δ)Assignment of carbon signals, including quaternary carbons which can be difficult to observe experimentally. nih.gov
IR Spectroscopy Vibrational FrequenciesIdentification of characteristic functional group vibrations, such as C=O and N-O stretches. nih.gov

This table summarizes how DFT calculations are applied to analyze various spectroscopic signatures for systems analogous to Sodium 1-oxido-4,6-diphenyl-2-pyridone.

The protonated form of the anion, 1-hydroxy-4,6-diphenyl-2-pyridone, can exist in tautomeric equilibrium with its lactim form (2-hydroxy-4,6-diphenylpyridine-N-oxide). DFT is a key tool for investigating such tautomerism by calculating the relative energies of the different forms. wayne.edu For the parent 2-pyridone, studies have shown that the pyridone (lactam) form is generally more stable than the 2-hydroxypyridine (B17775) (lactim) form, especially in polar solvents, though the energy difference is small. wayne.eduwikipedia.org DFT calculations, incorporating geometry optimization and zero-point vibrational energy corrections, can provide precise energy differences between the tautomers of 1-hydroxy-4,6-diphenyl-2-pyridone, confirming which form is thermodynamically favored. wayne.edu

Aromaticity is another property that can be quantified using DFT-based methods. Indicators such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) can be calculated. These calculations would likely show that the 2-pyridone ring possesses a degree of aromatic character, contributing to its stability. The delocalization of π-electrons can be visualized through calculated magnetic shielding plots. Some studies suggest that polarizing the carbonyl group to a zwitterionic form (+C-O-) leaves the ring with a 6-π electron system, consistent with aromaticity. stackexchange.com Imparting aromaticity through chemical modification, such as O-alkylation, has been explored as a strategy in medicinal chemistry. researchgate.netnih.gov

The electrochemical behavior of 2-pyridone derivatives has been studied through a combination of experimental techniques and DFT calculations. researchgate.netmdpi.com DFT can be used to model the oxidation of the 1-oxido-4,6-diphenyl-2-pyridone anion. The calculations can determine the vertical and adiabatic ionization potentials, which correspond to the energy required to remove an electron. researchgate.net These calculated values can be correlated with experimentally measured oxidation potentials from techniques like cyclic voltammetry. mdpi.com

Furthermore, DFT can elucidate the mechanism of oxidation by identifying the structure and stability of the resulting radical species and any subsequent intermediates. The calculations would likely confirm that oxidation occurs from the deprotonated anionic form, which is more electrochemically active than any protonated counterpart. researchgate.netmdpi.com The spin density distribution in the resulting radical cation would show where the unpaired electron is localized, providing insight into the subsequent reaction pathways.

DFT-Calculated ParameterExperimental CorrelationMechanistic Insight
Ionization Potential (IP) Oxidation Potential (Epa) from Cyclic VoltammetryPredicts the ease of electron removal from the molecule. researchgate.net
Structure of Oxidized Species N/ACharacterizes the geometry of the radical cation formed after oxidation. mdpi.com
Spin Density Distribution N/AIdentifies the most reactive sites in the radical intermediate.

This table illustrates the synergy between DFT calculations and experimental electrochemistry in studying the oxidation of 2-pyridone systems.

Pyridine (B92270) N-oxides are known to undergo rearrangement reactions to form 2-pyridones, often in the presence of reagents like acetic anhydride. stackexchange.comguidechem.com DFT is a powerful tool for modeling the mechanisms of such reactions. It allows for the location and characterization of transition states, which are the energy maxima along the reaction coordinate. By calculating the activation energies, DFT can predict the feasibility of a proposed reaction pathway. For example, in the rearrangement of a pyridine N-oxide, DFT could be used to model the transition state of the key acetate (B1210297) attack or a potential sigmatropic rearrangement. stackexchange.com

While this compound is the product of such a process, DFT can also model its participation in other reactions. For example, 2-pyridones can act as catalysts for various proton-dependent reactions. wikipedia.orgalchetron.com DFT could be used to model the transition states of these catalyzed reactions, explaining the catalytic effect by showing how the pyridone lowers the activation energy barrier through hydrogen bonding or other interactions.

Charge density analysis, derived from high-resolution X-ray diffraction data and refined with theoretical models like DFT, provides a detailed picture of the electron distribution in a molecule. nih.gov This analysis can reveal the nature of chemical bonds (covalent vs. ionic) and identify non-covalent interactions. For this compound, this analysis would be particularly insightful for understanding the interaction between the sodium cation (Na+) and the 1-oxido-4,6-diphenyl-2-pyridone anion.

The theory of Atoms in Molecules (AIM) can be applied to the calculated charge density to locate bond critical points and characterize the interactions. This would quantify the ionicity of the Na+---O- interaction. Furthermore, it could identify and describe weaker intermolecular interactions, such as C-H···O hydrogen bonds or π-stacking between phenyl rings, which govern the crystal packing of the solid-state material. nih.gov The calculated molecular electrostatic potential (MEP) map would visually highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, showing the negatively charged oxygen atoms as the most likely sites for coordination with the sodium cation.

Based on a comprehensive search, there is currently no specific publicly available research data for "this compound" that directly addresses the computational and theoretical investigations outlined in your request. The required detailed findings for Ab Initio Molecular Dynamics (MD) simulations, quantum chemical calculations of N-O bond dissociation energies, and specific frontier orbital analysis for this particular compound are not present in the search results.

Therefore, it is not possible to generate the article with the requested scientifically accurate data, detailed findings, and data tables while strictly adhering to the specified compound. General information on the methodologies would not meet the requirement of focusing solely on "this compound."

Catalytic Applications of Sodium 1 Oxido 4,6 Diphenyl 2 Pyridone and Pyridonate Ligands

Role as Ligands in Homogeneous Transition Metal Catalysis

Pyridonate ligands have emerged as a significant class of ligands in homogeneous transition metal catalysis due to their intriguing stereoelectronic features. acs.orgchemrxiv.org These ligands can stabilize metal centers and actively participate in catalytic cycles. The deprotonated form of 2-pyridone, the 2-pyridonate anion, features a delocalized negative charge across the nitrogen and oxygen atoms, allowing for versatile coordination to metal centers. rsc.org This adaptability in bonding, combined with the potential for the ligand to exhibit both Brønsted and Lewis acid/base properties, can lead to cooperative effects between the metal and the ligand, enhancing catalytic performance. rsc.org

The coordination chemistry of pyridonate ligands with transition metals is rich and varied, encompassing different binding modes such as κ¹-N, κ¹-O, and κ²-N,O-chelation. rsc.org This flexibility allows for the fine-tuning of the steric and electronic environment around the metal center, which is crucial for optimizing catalytic activity and selectivity. Furthermore, the ability of chelating pyridonate ligands to undergo reversible dissociation of one of the donor atoms, a property known as hemilability, can open up coordination sites on the metal for substrate binding and activation. rsc.org While pyridonate complexes of noble metals like iridium, ruthenium, and palladium have been explored for some time, recent research has increasingly focused on their complexes with 3d transition metals, such as iron, cobalt, and nickel, for developing more sustainable and economical catalytic systems. rsc.org

A notable example of the pivotal role of pyridonate-like structures in catalysis is found in nature. The active site of the [Fe]-hydrogenase enzyme, which catalyzes the reversible oxidation of hydrogen, features a metal-pyridinol motif. rsc.org This natural blueprint has inspired the design of synthetic pyridonate-metal complexes as catalysts for a range of transformations, particularly those involving small molecule activation. rsc.org

Specific Catalytic Processes Mediated by Pyridonate Complexes

The versatile coordination chemistry of pyridonate ligands has enabled their application in a variety of specific catalytic processes, ranging from reductive couplings to hydrofunctionalization reactions.

Pyridonate ligands have proven effective in facilitating reductive coupling reactions, a class of transformations that involves the formation of a new bond between two substrate molecules with the concomitant removal of functional groups, typically oxygen. An important example is the deoxygenative coupling of alcohols to form new carbon-carbon bonds, a reaction of significant interest for the conversion of biomass-derived feedstocks into valuable chemicals and fuels.

Vanadium complexes supported by pyridonate ligands have been shown to catalyze the reductive coupling of benzyl (B1604629) alcohols to form hydrocarbons. rsc.org In these systems, the pyridonate ligand plays a crucial role in the catalytic cycle. Mechanistic studies, including the isolation of key intermediates, suggest a reaction pathway that involves both vanadium(III) and vanadium(IV) oxidation states. rsc.org The process is initiated by a ligand-assisted deprotonation of the alcohol substrate, followed by a homolytic cleavage of the carbon-oxygen bond to generate an oxovanadium(IV) species and a carbon-centered radical. This radical can then dimerize to form the coupled product. rsc.org

The table below summarizes the key aspects of a representative vanadium-pyridonate catalyzed reductive coupling of diphenylmethanol.

Catalyst System Substrate Product Proposed Active Species Key Mechanistic Steps
Vanadium-pyridonate complexDiphenylmethanol1,1,2,2-TetraphenylethaneV(III) / V(IV)Ligand-assisted deprotonation, Homolytic C-O cleavage, Radical dimerization

This example highlights the ability of pyridonate ligands to support redox-active metals and facilitate challenging bond-breaking and bond-forming events. Early transition metals like titanium and vanadium, when complexed with pyridonate ligands, have shown particular promise in such deoxygenative carbon-carbon bond-forming reactions. rsc.org

The proposed catalytic cycle involves the coordination of the nitrile to the nickel(0) center, followed by the first hydroboration to form an imine intermediate. This intermediate can then either proceed through a second hydroboration to yield the final amine product or exist as a stable, off-cycle species. The identification of the imine complex as the resting state indicates that its conversion to the final product is a critical, potentially rate-limiting, part of the catalytic process. This understanding is vital for the rational design of more efficient catalysts by targeting the modification of the ligand or reaction conditions to destabilize the resting state and accelerate the subsequent steps.

Catalytic Reaction Catalyst Identified Resting State Implication for Catalytic Cycle
Nitrile HydroborationNHC-pyridonate Nickel ComplexImine-bound nickel complexThe conversion of the imine intermediate to the final amine product is a key step influencing the overall catalytic turnover.

Integration of Pyridone Ligands in Heterogeneous Catalytic Systems

While the majority of research on pyridonate ligands has focused on homogeneous catalysis, the principles of their coordination chemistry can be extended to the development of heterogeneous catalysts. Immobilizing pyridonate-metal complexes onto solid supports offers several advantages, including ease of catalyst separation from the product stream, potential for catalyst recycling, and improved stability.

One approach to creating such heterogeneous systems is the anchoring of a pyridonate ligand to a solid support, such as silica, alumina, or a polymer resin, followed by metalation. The resulting supported catalyst would combine the well-defined catalytic activity of the molecular pyridonate complex with the practical benefits of a heterogeneous system.

The interaction of nitrogen-containing ligands with metal surfaces is a critical aspect of heterogeneous catalysis. For instance, in the hydrogenation of N-heterocycles over supported rhodium catalysts, the nitrogen atom of the substrate can interact strongly with the rhodium surface. mdpi.com This interaction can sometimes lead to catalyst poisoning or deactivation. In the context of supported pyridonate catalysts, the nitrogen and oxygen donor atoms of the ligand would be coordinated to the metal center, potentially modulating its interaction with the support and the reactants. The nature of the support material, such as activated carbon or γ-alumina, can also significantly influence the catalyst's activity and reusability. mdpi.com

Although specific examples of heterogenized catalysts based on sodium 1-oxido-4,6-diphenyl-2-pyridone are not extensively documented, the broader field of supported metal catalysis provides a framework for how such systems could be designed and utilized. The key would be to tether the pyridonate ligand to the support in a way that preserves its beneficial coordination properties and allows for efficient catalytic turnover.

Advanced Materials Research Incorporating Pyridone N Oxide Scaffolds

Role as Versatile Chemical Building Blocks for Complex Architectures

Pyridone N-oxide scaffolds are highly valued as versatile building blocks in organic synthesis and materials science. researchgate.netiipseries.orgnih.gov Their utility stems from the multiple reactive sites and the specific geometric arrangement of donor and acceptor groups, which allow for the construction of intricate molecular and supramolecular structures.

The 2-pyridone moiety, a core component of the scaffold, is a well-established starting material for a variety of chemical compounds. iipseries.orgnih.gov These structures are considered "privileged" in medicinal chemistry and materials science because they can be readily functionalized to create a diverse library of derivatives. nih.govnih.govresearchgate.net The N-oxide group further enhances this versatility by modifying the electronic properties of the pyridine (B92270) ring, influencing its reactivity and coordination behavior. wikipedia.orgscripps.edu This modification allows for selective functionalization at the C2 and C4 positions of the pyridine ring, providing a strategic advantage in the synthesis of complex target molecules. wikipedia.orgacs.org

The synthetic accessibility and the capacity for controlled functionalization have enabled the use of pyridone and its N-oxide derivatives in the creation of complex molecules, including those with significant biological activity and advanced material properties. iipseries.orgresearchgate.net

Key Attributes of Pyridone N-Oxide Scaffolds as Building Blocks:

FeatureDescriptionSignificance in Synthesis
Multiple Functional Groups Possesses a carbonyl group, an N-oxide moiety, and an aromatic ring system.Allows for diverse chemical transformations and functionalization.
Coordination Sites The N-oxide oxygen and the pyridone carbonyl oxygen can act as ligands for metal ions. wikipedia.orgEssential for building coordination polymers and metal-organic frameworks (MOFs). iipseries.org
Hydrogen Bonding Capability The N-H proton (in the tautomeric form) and oxygen atoms serve as hydrogen bond donors and acceptors. nih.govDirects the self-assembly of molecules into predictable supramolecular architectures. nih.gov
Tunable Electronics The N-oxide group alters the electron distribution in the pyridine ring, influencing reactivity. wikipedia.orgscripps.eduEnables selective chemical reactions at specific positions on the ring. wikipedia.orgacs.org

Design and Assembly of Coordination Polymers with Predictable Hydrogen Bonding Frameworks

The ability of Sodium 1-oxido-4,6-diphenyl-2-pyridone and related compounds to form predictable, well-ordered structures is central to their application in crystal engineering and materials design. This predictability arises from their strong and directional hydrogen bonding and coordination capabilities.

Pyridone N-oxides are excellent ligands in coordination chemistry, binding to metal ions primarily through the oxygen atom of the N-oxide group. wikipedia.orgwikipedia.org This interaction is fundamental to the assembly of coordination polymers—extended networks of metal ions linked by organic ligands. nih.govresearchgate.net The specific geometry of the pyridone N-oxide ligand, combined with the coordination preferences of the metal center, allows for the rational design of 1D, 2D, and 3D polymeric structures. nih.govresearchgate.netresearchgate.net

Furthermore, hydrogen bonding plays a crucial role in organizing these structures. The 2-pyridone fragment preferentially forms robust, hydrogen-bonded dimers through two N–H···O interactions, a motif known as the pyridone homosynthon. nih.gov This highly predictable interaction serves as a reliable building block for constructing more complex supramolecular assemblies. nih.gov The N-oxide group itself is a strong proton acceptor, readily forming hydrogen bonds with various donor groups, which further guides the crystal packing and stabilizes the resulting framework. nih.govresearchgate.netrsc.org The interplay between metal coordination and hydrogen bonding allows for the creation of intricate and stable frameworks with potential voids and channels, a key feature for functional materials. researchgate.net

Examples of Coordination Polymers with Pyridine N-Oxide Ligands:

Compound SystemDimensionalityKey Structural FeaturesReference
Transition-metal-azido polymers with pyridine carboxylate N-oxide2D and 3DEnd-on azido (B1232118) and syn-syn carboxylato mixed-bridged chains linked by the pyridine N-oxide group. nih.gov
Manganese(II) and Zinc(II) polymersPolymericBridging aromatic carboxylates and bridging pyridine N-oxides. researchgate.net
Copper(II) acetate (B1210297) with pyridine N-oxideMononuclear or BinuclearMonodentate pyridine N-oxide ligands on paddle-wheel carboxylate complexes. researchgate.net
Diverse metal polymers with 4,4′-(Pyridine-3,5-diyl)dibenzoic acid2D and 3DAdaptable linker leads to various topologies like sql, hcb, and tfk. nih.gov

Potential in the Development of Functional Materials

The structural versatility and predictable assembly of pyridone N-oxide scaffolds translate into significant potential for the development of a wide range of functional materials. By carefully selecting the metal ions and modifying the organic ligand, researchers can tune the properties of the resulting materials for specific applications.

One promising area is in catalysis. Coordination polymers and MOFs constructed from these building blocks can feature accessible metal sites and porous structures, making them effective catalysts for organic reactions, such as Knoevenagel condensation. iipseries.orgnih.gov The defined channels and cavities within these materials can also lead to size- and shape-selective catalysis.

Another potential application lies in the field of energy storage. The N-oxide functional group has been explored as an additive in electrolytes for zinc-ion batteries. Pyridine N-oxide can coordinate with ions in the electrolyte, which helps to inhibit the formation of dendrites on the anode and prevent side reactions, ultimately leading to significantly longer battery cycle life. nih.gov

Furthermore, the inherent properties of these materials make them candidates for applications in gas storage and separation, where the porous frameworks can selectively adsorb specific gas molecules. iipseries.org The ability to form stable, ordered magnetic materials through the linkage of paramagnetic metal centers is also an active area of research. nih.govamanote.com

Q & A

Q. What synthetic methodologies are used to prepare Sodium 1-oxido-4,6-diphenyl-2-pyridone, and how is its purity validated?

this compound is synthesized via alkylation of primary halides (e.g., benzyl or alkyl halides) to form intermediates (alkylated pyridones), followed by thermolysis at 180–200°C to yield carbonyl compounds. Key validation techniques include nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. Crystalline intermediates (e.g., VI in Table 2 of ) are often characterized via X-ray diffraction for unambiguous structural assignment .

Q. What is the mechanistic role of this compound in converting primary halides to aldehydes?

The compound acts as a nucleophilic reagent, displacing halide ions to form alkylated pyridone intermediates. Thermolysis of these intermediates cleaves the C–N bond, releasing the corresponding aldehyde or ketone. This method avoids oxidative or strongly basic conditions, preserving sensitive functional groups. The reaction’s generality is demonstrated in Table 2 of , which reports yields >85% for substrates ranging from benzyl to alkyl halides .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate yield variability in thermolysis of alkylated intermediates?

Systematic optimization involves:

  • Temperature gradients : Testing 180–220°C to balance decomposition efficiency vs. side-product formation.
  • Inert atmospheres : Using nitrogen or argon to prevent oxidation of intermediates.
  • Solvent-free conditions : Minimizing side reactions caused by solvent interactions. Experimental design (e.g., factorial design) should reference baseline data from Table 2 in , which shows yields correlate with substrate steric bulk and electronic effects .

Q. What analytical strategies resolve contradictions in reported reactivity of this compound with sterically hindered halides?

Discrepancies arise from steric hindrance in bulky halides, slowing alkylation. To address this:

  • Kinetic studies : Monitor reaction progress via in-situ NMR or IR spectroscopy.
  • Computational modeling : Use density functional theory (DFT) to predict transition-state energies.
  • Alternative activation : Introduce microwave irradiation or catalytic additives (e.g., phase-transfer catalysts) to enhance reactivity .

Q. How should researchers characterize and isolate by-products from incomplete thermolysis?

By-products (e.g., residual pyridone or dimerized aldehydes) are identified via:

  • Mass spectrometry (MS) : Detects molecular ions of unexpected products.
  • Thermogravimetric analysis (TGA) : Confirms complete thermolysis by monitoring mass loss. Isolation employs column chromatography with polar/non-polar solvent systems, guided by thin-layer chromatography (TLC) .

Q. What methodological frameworks are recommended for comparing this reagent to other carbonyl-generating systems?

  • Benchmarking : Compare yields, substrate scope, and reaction conditions against traditional methods (e.g., Kornblum oxidation).
  • Green chemistry metrics : Evaluate atom economy, energy efficiency, and waste generation.
  • Mechanistic studies : Use isotopic labeling (e.g., deuterated substrates) to probe reaction pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.